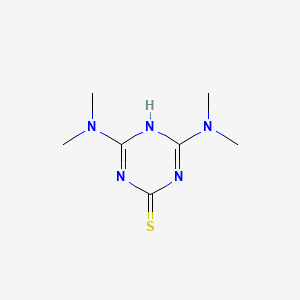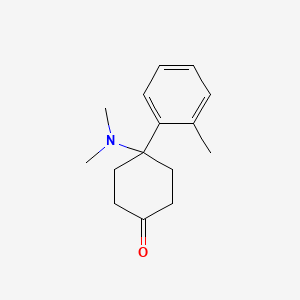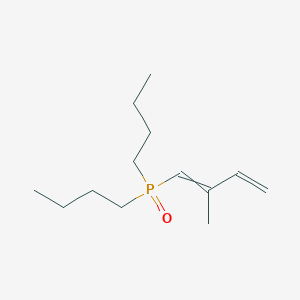
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a dibutyl and a 2-methylbuta-1,3-dien-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine oxide with 2-methylbuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high throughput. Advanced purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures .
化学反应分析
Types of Reactions
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction results in the formation of phosphines .
科学研究应用
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds
作用机制
The mechanism by which Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its mechanism of action include electron transfer and bond formation/breaking processes .
相似化合物的比较
Similar Compounds
- Dibutylphosphine oxide
- 2-methylbuta-1,3-diene
- Triphenylphosphine oxide
Uniqueness
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is unique due to its combination of a phosphane group with both dibutyl and 2-methylbuta-1,3-dien-1-yl groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
64423-17-2 |
|---|---|
分子式 |
C13H25OP |
分子量 |
228.31 g/mol |
IUPAC 名称 |
1-dibutylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C13H25OP/c1-5-8-10-15(14,11-9-6-2)12-13(4)7-3/h7,12H,3,5-6,8-11H2,1-2,4H3 |
InChI 键 |
DNMMLFIQPJBJME-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(=O)(CCCC)C=C(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


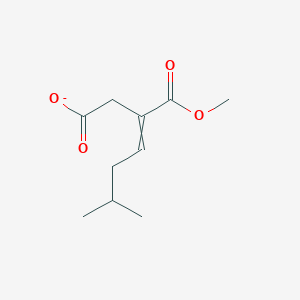
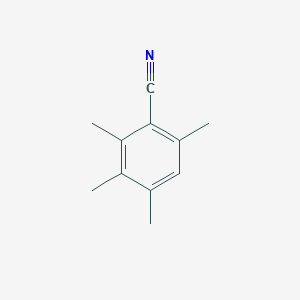
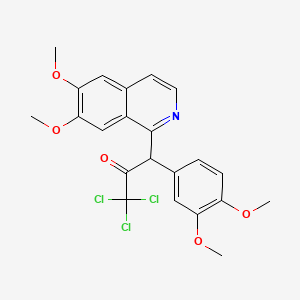
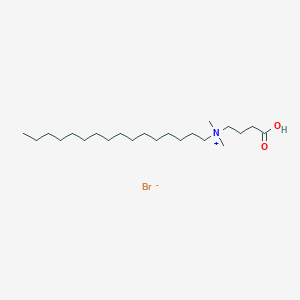
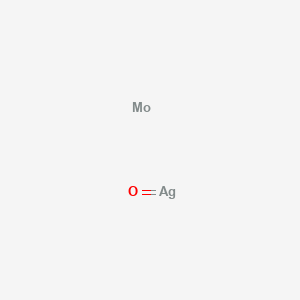
![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)

![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)

